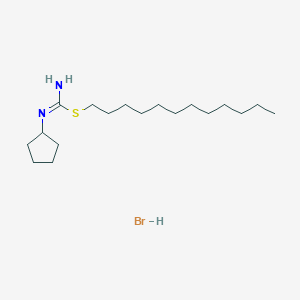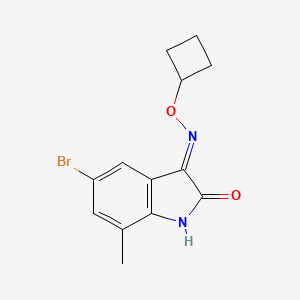![molecular formula C13H13F4NO3 B3182741 (E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine CAS No. 1202859-91-3](/img/structure/B3182741.png)
(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine
Overview
Description
This compound is an organic molecule with a phenyl ring (a hexagonal carbon ring) that has two difluoromethoxy groups attached at the 3rd and 4th positions. The “(E)” in the name suggests that it has a double bond with substituents on opposite sides .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a phenyl ring with the difluoromethoxy groups and the cyclobutyloxy methanimine group attached. The exact structure would depend on the specific locations of these attachments .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the difluoromethoxy groups might influence its reactivity, solubility, and other properties .Mechanism of Action
DFMCB acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thus increasing its concentration in the synapse. This increases the activity of the neurotransmitter, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
DFMCB has been studied for its potential use in the treatment of Alzheimer’s disease, as well as other neurological disorders. In addition, it has been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the enzyme cyclooxygenase-2. DFMCB has also been studied for its potential use in the treatment of anxiety and depression, due to its ability to modulate the activity of the neurotransmitter serotonin. Finally, DFMCB has been studied for its potential use in the treatment of pain, due to its ability to inhibit the enzyme cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
DFMCB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive. In addition, it has a wide range of potential applications, making it a versatile compound for use in research. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and as such, there is limited data available on its effects and potential applications. In addition, its effects are not yet fully understood, and more research is needed in order to fully understand its effects and potential applications.
Future Directions
The potential future directions of research into DFMCB include further research into its mechanism of action, its potential applications in the treatment of neurological and inflammatory disorders, and its potential use in the treatment of anxiety and depression. In addition, further research into its potential use in the treatment of pain, as well as its potential side effects, is needed in order to fully understand its potential uses and applications. Finally, further research into its potential use in the development of novel compounds and therapies is also needed.
Scientific Research Applications
DFMCB has been studied for its potential applications in scientific research. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. As such, it has been studied for its potential use in the treatment of Alzheimer’s disease, as well as other neurological disorders. In addition, DFMCB has been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the enzyme cyclooxygenase-2.
properties
IUPAC Name |
(E)-1-[3,4-bis(difluoromethoxy)phenyl]-N-cyclobutyloxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO3/c14-12(15)19-10-5-4-8(6-11(10)20-13(16)17)7-18-21-9-2-1-3-9/h4-7,9,12-13H,1-3H2/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPFJABPFPPTMT-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)ON=CC2=CC(=C(C=C2)OC(F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)O/N=C/C2=CC(=C(C=C2)OC(F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703984 | |
| Record name | (E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1202859-91-3 | |
| Record name | (E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3182669.png)
![N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride](/img/structure/B3182681.png)
![4-{N-[(4-Methoxy-phenyl)-diphenyl-methyl]aminooxy}-butyric acid](/img/structure/B3182688.png)
![3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride](/img/structure/B3182697.png)
![[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B3182708.png)
![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B3182709.png)


![(E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine](/img/structure/B3182737.png)
![6-Chloro-3-[(cyclobutyloxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3182738.png)
![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)


